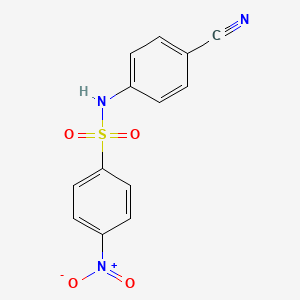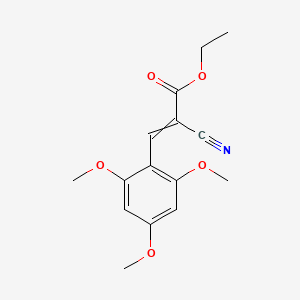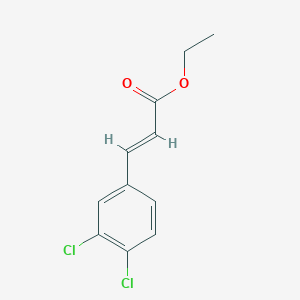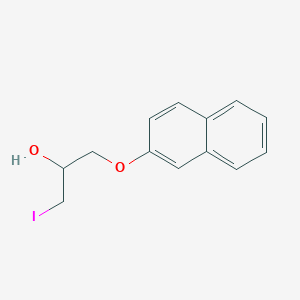![molecular formula C8H11BrN2O B14137134 2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol CAS No. 89098-97-5](/img/structure/B14137134.png)
2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol is a brominated pyridine derivative. This compound is of interest due to its unique structure, which includes a bromine atom, a dimethylamino group, and a hydroxyl group attached to a pyridine ring. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol typically involves the bromination of 6-[(dimethylamino)methyl]pyridin-3-ol. One common method is the reaction of 6-[(dimethylamino)methyl]pyridin-3-ol with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for the production of large quantities of the compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or to modify the dimethylamino group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Nucleophilic substitution: Products include azido, thiocyanato, or amino derivatives of the pyridine ring.
Oxidation: Products include pyridine ketones or aldehydes.
Reduction: Products include dehalogenated pyridine derivatives or modified dimethylamino groups.
Aplicaciones Científicas De Investigación
2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol depends on its specific application. In biochemical studies, it may act as an inhibitor or activator of enzymes by interacting with active sites or allosteric sites. The bromine atom and dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-methylpyridine: Similar structure but lacks the dimethylamino and hydroxyl groups.
2-Bromo-6-hydroxymethylpyridine: Similar structure but lacks the dimethylamino group.
2-Bromo-6-aminomethylpyridine: Similar structure but lacks the hydroxyl group.
Uniqueness
2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol is unique due to the presence of both the dimethylamino and hydroxyl groups, which provide additional sites for chemical modification and interactions. This makes it a versatile compound for various synthetic and research applications .
Propiedades
Número CAS |
89098-97-5 |
|---|---|
Fórmula molecular |
C8H11BrN2O |
Peso molecular |
231.09 g/mol |
Nombre IUPAC |
2-bromo-6-[(dimethylamino)methyl]pyridin-3-ol |
InChI |
InChI=1S/C8H11BrN2O/c1-11(2)5-6-3-4-7(12)8(9)10-6/h3-4,12H,5H2,1-2H3 |
Clave InChI |
VRZBXUCZVPNTIR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=NC(=C(C=C1)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol](/img/structure/B14137060.png)

![5-[(3-Chlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14137074.png)



![2-(4-chloro-2-methylphenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}propanamide](/img/structure/B14137096.png)
![2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine](/img/structure/B14137100.png)
![2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol](/img/structure/B14137108.png)


![2-[1-(2-Methylphenyl)-1H-tetrazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]tricyclo[3.3.1.13,7]decan-2-amine](/img/structure/B14137143.png)

